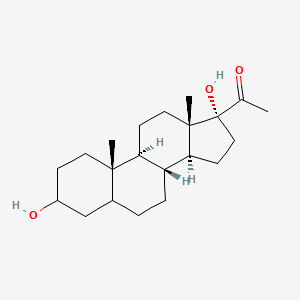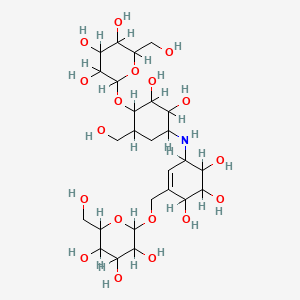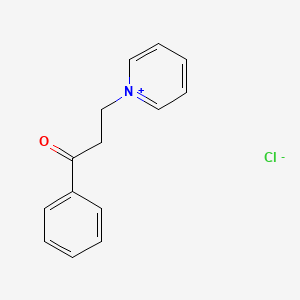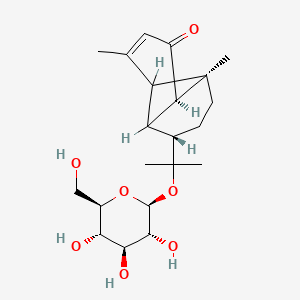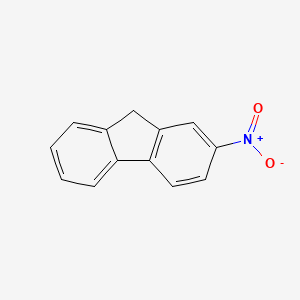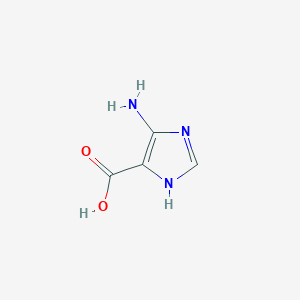
UCB-H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UCB-H is a potent ligand of the synaptic vesicle protein 2a (sv2a) protein
Applications De Recherche Scientifique
1. Hematopoietic Stem Cell Transplantation
Umbilical Cord Blood (UCB) is recognized as a valuable source of hematopoietic stem cells (HSCs) for allogeneic transplantation. It offers advantages such as rapid availability and less stringent requirements for HLA matching. However, the limited HSC count in UCB leads to challenges like delayed engraftment and early mortality. Research has explored methods to improve patient outcomes by enhancing the "effective dose" of HSCs through ex vivo modulation, with studies showing promising results in safety and efficacy (Cutler et al., 2013).
2. Radiation Dosimetry and Biodistribution
[18F]UCB-H, a novel radiotracer with high affinity for synaptic vesicle glycoprotein 2A (SV2A), has been the subject of studies determining its biodistribution and radiation dosimetry in human clinical trials. These studies help establish injection limits according to biomedical research guidelines and compare clinical radiation dosimetry results to preclinical data (Bretin et al., 2015).
3. Enhancing UCB Transplantation Outcomes
Research has focused on improving outcomes of cord blood transplantation by examining factors related to donors, diseases, and transplantation procedures. This includes analyzing the interactions between HLA, cell dose, and other modifiable factors related to UCB unit selection and transplantation to improve overall outcomes (Rocha & Gluckman, 2009).
4. Cord Blood Banking: Public or Private?
UCB banking has evolved, offering both public and private options. Public banks have released more UCB units for therapy compared to private banks. The banking process involves collecting UCB, extracting stem cells, and storing them in liquid nitrogen for future use. This research area includes analyzing consumer behavior, understanding the motivations for UCB storage, and developing marketing strategies for UCB banking services (Yang, Kuo, & Jones, 2003).
5. Deconvolution of Cord Blood DNA Methylation Data
UCB is used in epigenome-wide association studies of prenatal exposures. Accounting for cell type composition is crucial in these studies, as it reduces confounding due to cell specificity of DNA methylation. Methods have been developed for reference-based UCB deconvolution, using age-appropriate cell-specific DNA methylation profiles to estimate cellular composition (Gervin et al., 2019).
6. Advances in UCB Cell Therapy
UCB is being increasingly investigated for its potential in cell therapy applications beyond hematopoietic stem cell transplantation. This includes its use in immunotherapy, tissue engineering, and regenerative medicine. Novel developments are expected to enhance the therapeutic potential of UCB for a wide spectrum of diseases (Berglund et al., 2017).
Propriétés
Nom du produit |
UCB-H |
|---|---|
Formule moléculaire |
C16H12F4N2O |
Poids moléculaire |
324.2786 |
Nom IUPAC |
1-((3-Fluoropyridin-4-yl)methyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H12F4N2O/c17-12-3-10(4-13(18)16(12)20)11-5-15(23)22(8-11)7-9-1-2-21-6-14(9)19/h1-4,6,11H,5,7-8H2 |
Clé InChI |
KNDCJGAPPBQUTQ-UHFFFAOYSA-N |
SMILES |
O=C1N(CC2=C(F)C=NC=C2)CC(C3=CC(F)=C(F)C(F)=C3)C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UCB-H; UCB H; UCBH |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



